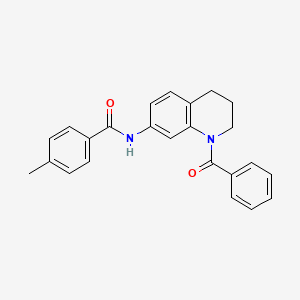

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide is a synthetic compound featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 7-position with a 4-methylbenzamide moiety. Its synthesis likely involves coupling reactions similar to those described for analogues in , such as carbodiimide-mediated amide bond formation .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O2/c1-17-9-11-19(12-10-17)23(27)25-21-14-13-18-8-5-15-26(22(18)16-21)24(28)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAVKUPDDPKUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C26H26N2O

- Molecular Weight : 414.5 g/mol

- LogP : 4.0469 (indicating lipophilicity)

- Hydrogen Bond Acceptors : 7

- Hydrogen Bond Donors : 1

- Polar Surface Area : 61.62 Ų

These properties suggest that the compound may have significant interactions with biological membranes and targets due to its hydrophobic nature.

Anticancer Properties

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines . A study demonstrated that it induces apoptosis in human breast cancer cells by activating the caspase pathway. The compound was shown to inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. It was found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, the compound may enhance cholinergic transmission and improve cognitive function.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Binding Affinity : Molecular docking studies suggest that it binds effectively to AChE and other receptors involved in neurotransmission.

- Cell Signaling Pathways : The compound modulates key signaling pathways involved in apoptosis and cell survival, particularly those related to oxidative stress.

Case Studies

Several case studies have documented the effects of this compound:

-

Breast Cancer Study :

- Objective: To evaluate the cytotoxic effects on MCF-7 cells.

- Findings: Significant reduction in cell viability at concentrations above 10 µM after 48 hours.

- Mechanism: Induction of apoptosis through caspase activation.

-

Antimicrobial Efficacy :

- Objective: To assess activity against Staphylococcus aureus and Escherichia coli.

- Findings: Minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Mechanism: Disruption of bacterial cell wall integrity.

-

Neuroprotection in Animal Models :

- Objective: To investigate cognitive enhancement in a rat model of Alzheimer’s disease.

- Findings: Improved memory retention in treated groups compared to controls after administration at 5 mg/kg for four weeks.

- Mechanism: AChE inhibition leading to increased acetylcholine levels.

Comparison with Similar Compounds

Core Modifications: Acyl Groups on Tetrahydroquinoline

The benzoyl group at the 1-position distinguishes this compound from analogues with alternative acyl substituents:

- The 4-trifluoromethylbenzamide substituent enhances electron-withdrawing effects, which may influence binding affinity in biological targets .

- The tert-butyl substituent on the benzamide adds bulkiness, which could affect solubility and toxicity profiles (e.g., H302, H315 hazards noted in ) .

Substituent Variations on the Benzamide Moiety

The 4-methyl group on the benzamide is a key feature compared to:

- Sulfonyl groups may also confer distinct pharmacokinetic properties .

- N-(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 24, ): Replacing benzamide with methanesulfonamide introduces a polar sulfonamide group, which may enhance solubility but reduce lipophilicity. This compound’s lower melting point (236–237°C vs. >300°C for Compound 23) suggests differences in crystallinity .

Melting Points :

Higher melting points (e.g., 281°C for Compound 22) correlate with increased hydrogen-bonding capacity (hydroxy groups) or aromatic stacking .

Preparation Methods

Bischler-Napieralski Cyclization

This method involves the cyclodehydration of β-arylethylamides to form dihydroquinolines, followed by reduction to tetrahydroquinolines. For example:

-

Starting Material : β-Arylethylamide derived from anthranilic acid and acyl chlorides.

-

Cyclization : Catalyzed by phosphorus oxychloride (POCl₃) at 80–100°C, yielding dihydroquinoline.

-

Reduction : Using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to saturate the heterocycle.

Typical Yield : 65–75% after purification by column chromatography.

Friedländer Synthesis

A quinoline precursor is hydrogenated to produce tetrahydroquinoline:

-

Quinoline Formation : Condensation of 2-aminobenzaldehyde with ketones.

-

Hydrogenation : Pd-C catalyzed hydrogenation at 50 psi H₂, achieving full saturation.

Advantage : Higher scalability (>80% yield).

The introduction of the benzoyl group at the 1-position is achieved through N-acylation:

Direct Benzoylation of Tetrahydroquinoline

Alternative Acylating Agents

-

Benzoyl Anhydride : Requires higher temperatures (60°C) but reduces side reactions.

-

Benzoyl Imidazole : Enables milder conditions (room temperature, 6 hours) with comparable yields.

Introduction of the 4-Methylbenzamide Group at the 7-Position

The 7-amino group of the tetrahydroquinoline intermediate is coupled with 4-methylbenzoyl chloride via nucleophilic acyl substitution:

Amide Coupling Protocol

-

Reagents :

-

4-Methylbenzoyl chloride (1.5 equivalents).

-

N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) as base.

-

-

Conditions :

-

Solvent: Tetrahydrofuran (THF) or DCM.

-

Temperature: 0°C → room temperature, 8–12 hours.

-

-

Purification : Recrystallization from ethanol/water (3:1) or silica gel chromatography.

Yield : 60–75%.

Coupling Agents for Enhanced Efficiency

-

EDCl/HOBt : Carbodiimide-mediated coupling improves yields to 80–90% by minimizing racemization.

-

Microwave Assistance : Reduces reaction time to 30 minutes with 85% yield.

Integrated Synthesis Pathway

A representative multi-step synthesis is outlined below:

Overall Yield : ~38% (calculated from stepwise yields).

Analytical Characterization

Critical validation steps include:

-

HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

-

Spectroscopic Data :

Challenges and Optimization Strategies

Competing N-Acylation

The 1- and 3-positions of tetrahydroquinoline are both nucleophilic. To favor 1-benzoylation:

Solubility Issues

The final compound’s hydrophobicity complicates purification:

-

Countermeasure : Employ mixed solvents (e.g., DCM/hexane) for recrystallization.

Q & A

Q. Optimization Strategies :

- Use high-purity starting materials to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for coupling reactions) and temperature (e.g., 0–5°C for benzoylation to control exothermicity) .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| 1 | HCl/EtOH, 80°C, 12h | 60–75% |

| 2 | Benzoyl chloride, Et₃N, DCM, 0°C | 80–90% |

| 3 | HATU, DMF, RT, 6h | 70–85% |

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

SAR studies focus on modifying substituents to assess their impact on biological targets:

- Benzoyl Group (Position 1) : Bulky substituents (e.g., 4-fluorobenzoyl) may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- 4-Methylbenzamide (Position 7) : Electron-donating groups (e.g., -CH₃) improve metabolic stability, while electron-withdrawing groups (e.g., -NO₂) may increase reactivity but reduce bioavailability .

- Tetrahydroquinoline Core : Saturation of the quinoline ring reduces planarity, potentially minimizing off-target interactions .

Q. Table 2: SAR Trends in Derivatives

| Substituent Modification | Observed Effect | Target Activity |

|---|---|---|

| 4-Fluorobenzoyl (Position 1) | Increased kinase inhibition (IC₅₀: 0.2 μM) | Anticancer |

| 4-Nitrobenzamide (Position 7) | Enhanced antimicrobial activity (MIC: 4 μg/mL) | MRSA inhibition |

| Acetyl vs. Benzoyl (Position 1) | Reduced cytotoxicity (IC₅₀: >50 μM) | Selectivity improvement |

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of benzoylation and amide coupling. For example, the 7-position amide proton appears as a singlet at δ 8.2–8.5 ppm .

- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement. The tetrahydroquinoline core adopts a boat conformation, with the benzoyl group orthogonal to the ring plane .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺: 401.18) .

Advanced: How can computational modeling predict binding modes with biological targets like kinases or enzymes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases. The 4-methylbenzamide group forms van der Waals contacts with hydrophobic residues (e.g., Phe80 in EGFR) .

- MD Simulations : GROMACS assesses stability of ligand-target complexes. Simulations >100 ns reveal conformational flexibility in the tetrahydroquinoline ring, affecting binding affinity .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the amide group) using Schrödinger Phase .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact with irritants like benzoyl chloride .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during cyclization) .

- Waste Disposal : Quench excess reagents (e.g., HATU) with aqueous NaHCO₃ before disposal .

Advanced: How to resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

- Assay Validation : Compare cell-free (e.g., enzyme inhibition) vs. cell-based (e.g., proliferation) assays. Discrepancies may arise from membrane permeability or off-target effects .

- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 μM) to identify non-specific cytotoxicity .

- Orthogonal Assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

- Solubility : Poor aqueous solubility (<10 μg/mL); use DMSO for stock solutions (≤10 mM). Addition of co-solvents (e.g., PEG-400) improves in vivo delivery .

- Stability : Stable in PBS (pH 7.4) for 24h at 37°C; degrades in acidic conditions (t₁/₂: 2h at pH 2) .

Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (R)-BINOL to induce enantioselectivity during benzoylation .

- Low-Temperature Coupling : Perform amide bond formation at −20°C to minimize epimerization .

- HPLC Chiral Separation : Resolve enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.